molecular formula C8H6F3NO3 B1608974 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 87014-28-6

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1608974
CAS RN: 87014-28-6
M. Wt: 221.13 g/mol
InChI Key: DLJUDLUVULSXDS-UHFFFAOYSA-N
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Description

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.14 . The IUPAC name for this compound is 1-nitro-2-(2,2,2-trifluoroethoxy)benzene .


Molecular Structure Analysis

The InChI code for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is 1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been explored, demonstrating the utility of these compounds in synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. Such reactions underline the role of nitro-substituted benzene derivatives in the efficient synthesis of compounds with potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Luminescent Materials for Sensing Applications

Luminescent metal-organic frameworks (MOFs) incorporating mixed tritopic linkers and Cd(II)/Zn(II) nodes have been developed for the selective detection of organic nitro compounds and iodine capture. These frameworks exhibit significant fluorescence quenching when exposed to nitro compounds, highlighting their potential as selective sensors for hazardous materials (Rachuri et al., 2015).

Catalysis and Organic Transformations

The compound has been implicated in studies focusing on nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, showcasing its potential role in complex organic transformations that could be beneficial in synthesizing diverse organic products. This catalytic process exemplifies the versatility of nitro-substituted benzene derivatives in facilitating novel organic reactions (Kimura et al., 2006).

Environmental Applications and Explosives Detection

Research has also delved into the microbial degradation of explosives, where nitroaromatic compounds like TNT are transformed through biotransformation processes. Although not directly related to 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, this study underscores the broader environmental significance of understanding the biodegradation pathways of nitroaromatic compounds, which could inform remediation strategies for nitroaromatic-contaminated environments (Hawari et al., 2000).

Advanced Materials and Frameworks

The synthesis and characterization of novel fluorine-containing polyetherimides demonstrate the application of nitro-substituted benzene derivatives in creating materials with unique properties, such as enhanced thermal stability and chemical resistance. These materials are valuable for advanced engineering applications, including aerospace and electronics (Xin-hai, 2010).

Safety And Hazards

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJUDLUVULSXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379684
Record name 1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

CAS RN

87014-28-6
Record name 1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-nitrophenol (18.8 g, 135 mmol), 2,2,2-trifluoroethyl para-toluenesulfonate (34.36 g, 135 mmol), potassium carbonate (18.7 g, 135 mmol) and DMF (200 mL) was heated 16 hours at 140° C. The reaction mixture then was cooled, diluted with water (600 mL) and extracted with ether/hexanes (1:1; 3×400 mL). The combined extracts were washed with saturated sodium bicarbonate (3×100 mL) and brine, dried (Na2SO4), filtered and concentrated to give 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene (27 g, 117 mmol) as an oil.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.36 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Tanaka, M Seto, K Kakegawa, K Takami… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of glucosylceramide synthase (GCS) is a major therapeutic strategy for Gaucher’s disease and has been suggested as a potential target for treating Parkinson’s disease. …
Number of citations: 8 pubs.acs.org

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